molecular formula C12H17N3 B12124237 N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine

N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine

Cat. No.: B12124237
M. Wt: 203.28 g/mol
InChI Key: OOUVEISJHDIBKH-UHFFFAOYSA-N
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Description

N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine is a synthetic organic compound that features both azepane and pyridine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine typically involves the condensation of azepane derivatives with pyridine-based aldehydes or ketones. Common reaction conditions include the use of acid or base catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the imine group to form secondary amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pyridine ring can engage in π-π stacking or hydrogen bonding, while the azepane moiety might provide additional binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(hexan-2-ylidene)-1-(pyridin-2-yl)methanamine
  • N-(octan-2-ylidene)-1-(pyridin-2-yl)methanamine
  • N-(azepan-2-ylidene)-1-(quinolin-2-yl)methanamine

Uniqueness

N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine is unique due to the presence of both azepane and pyridine rings, which can confer distinct chemical and biological properties. The azepane ring provides a flexible seven-membered ring structure, while the pyridine ring offers aromaticity and potential for various chemical modifications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H17N3/c1-2-7-12(14-9-4-1)15-10-11-6-3-5-8-13-11/h3,5-6,8H,1-2,4,7,9-10H2,(H,14,15)

InChI Key

OOUVEISJHDIBKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NCC2=CC=CC=N2

Origin of Product

United States

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